3beta-HydroxyMevastatinSodiumSalt

Beschreibung

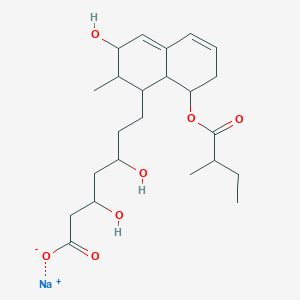

3β-Hydroxy Mevastatin Sodium Salt is a sodium salt derivative of mevastatin, a naturally occurring statin originally isolated from Penicillium citrinum. This compound belongs to the hydroxy acid class of statins, which act as potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Structurally, it features a hexahydronaphthalene ring system substituted with hydroxyl and methyl groups, a β-hydroxy acid moiety, and a sodium counterion for enhanced solubility .

Eigenschaften

Molekularformel |

C23H35NaO7 |

|---|---|

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

sodium;3,5-dihydroxy-7-[3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]heptanoate |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1 |

InChI-Schlüssel |

QMLCOLOJNAKCFF-UHFFFAOYSA-M |

Kanonische SMILES |

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-HydroxyMevastatinSodiumSalt involves the hydroxylation of Mevastatin. The process typically includes the use of specific enzymes or chemical reagents to introduce the hydroxyl group at the 3beta position. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically modified strains of Penicillium citrinum. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3beta-Hydroxymevastatin-Natriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Alkoholderivate zu bilden.

Substitution: Die Hydroxylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung verschiedener Alkoholderivate.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

3beta-Hydroxymevastatin-Natriumsalz hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Hydroxylierungsreaktionen und Enzymkatalyse verwendet.

Biologie: Untersucht auf seine Rolle im Zellstoffwechsel und der Cholesterinsynthese.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Senkung des Cholesterinspiegels und der Vorbeugung von Herz-Kreislauf-Erkrankungen.

Industrie: Verwendung bei der Herstellung von Cholesterinsenkern und als Vorläufer für die Synthese anderer Statinderivate

5. Wirkmechanismus

3beta-Hydroxymevastatin-Natriumsalz übt seine Wirkungen aus, indem es die HMG-CoA-Reduktase kompetitiv hemmt, das Enzym, das für den geschwindigkeitsbestimmenden Schritt der Cholesterinsynthese verantwortlich ist. Indem es die Struktur des HMG-CoA-Substrats nachahmt, bindet die Verbindung mit hoher Affinität an die aktive Stelle des Enzyms und verhindert so die Umwandlung von HMG-CoA in Mevalonat. Diese Hemmung führt zu einem Absinken des Cholesterinspiegels in der Leber und einer erhöhten Aufnahme von Low-Density-Lipoprotein (LDL)-Cholesterin aus dem Blutkreislauf .

Ähnliche Verbindungen:

Mevastatin: Die Stammverbindung, von der 3beta-Hydroxymevastatin-Natriumsalz abgeleitet ist.

Lovastatin: Ein weiteres Statin mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Strukturmerkmalen.

Simvastatin: Ein synthetisches Derivat von Lovastatin mit erhöhter Potenz und Bioverfügbarkeit.

Einzigartigkeit: 3beta-Hydroxymevastatin-Natriumsalz ist aufgrund der Gegenwart der Hydroxylgruppe an der 3beta-Position einzigartig, was im Vergleich zu anderen Statinen unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleihen kann. Diese strukturelle Modifikation kann die Löslichkeit, Stabilität und Wechselwirkung der Verbindung mit biologischen Zielstrukturen beeinflussen .

Wirkmechanismus

3beta-HydroxyMevastatinSodiumSalt exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol synthesis. By mimicking the structure of the HMG-CoA substrate, the compound binds to the active site of the enzyme with high affinity, thereby preventing the conversion of HMG-CoA to mevalonate. This inhibition leads to decreased hepatic cholesterol levels and increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C25H39NaO7

- Molecular Weight : 474.56 g/mol

- CAS Number : 101314-97-0

- Solubility: Highly soluble in aqueous media due to the sodium salt formulation, facilitating intravenous or oral administration .

- Applications : Primarily used as a reference standard in pharmaceutical analysis and as an active metabolite in studies investigating statin pharmacokinetics and efficacy .

Comparison with Similar Compounds

Structural and Functional Analogues

Tenivastatin Sodium Salt

- Molecular Formula : C25H39NaO7 (identical to 3β-Hydroxy Mevastatin Sodium Salt)

- CAS Number : 101314-97-0

- Key Differences : Despite identical molecular formulas, Tenivastatin Sodium Salt differs in stereochemistry and substituent placement, leading to variations in HMG-CoA reductase binding affinity and metabolic stability .

Simvastatin Hydroxy Acid Sodium Salt

- Molecular Formula : C25H39NaO7

- CAS Number : 139893-43-9

- Key Differences : This compound is the ammonium salt variant of the hydroxy acid metabolite of simvastatin. It exhibits reduced lipophilicity compared to 3β-Hydroxy Mevastatin Sodium Salt, impacting tissue penetration and elimination half-life .

3-Hydroxybutyric Acid Sodium Salt

- Molecular Formula : C4H7NaO3

- CAS Number : 150-83-4

- Key Differences: A structurally simpler β-hydroxy acid sodium salt, primarily used in metabolic studies. Unlike statins, it interacts with lipid monolayers (e.g., DPPC) to alter phase behavior and interfacial viscosity, suggesting applications in membrane biology rather than cholesterol synthesis inhibition .

Physicochemical and Pharmacokinetic Comparison

| Parameter | 3β-Hydroxy Mevastatin Sodium Salt | Tenivastatin Sodium Salt | 3-Hydroxybutyric Acid Sodium Salt |

|---|---|---|---|

| Molecular Weight (g/mol) | 474.56 | 474.56 | 126.09 |

| Melting Point (°C) | Not reported | Not reported | 167–170 |

| Solubility in Water | High | High | Moderately soluble (requires sonication) |

| Bioavailability | >80% (oral) | ~75% (oral) | Not applicable (research reagent) |

| Primary Mechanism of Action | HMG-CoA reductase inhibition | HMG-CoA reductase inhibition | Lipid monolayer interaction |

| Stability | Hygroscopic | Hygroscopic | Hygroscopic |

3β-Hydroxy Mevastatin Sodium Salt

3-Hydroxybutyric Acid Sodium Salt

Simvastatin Hydroxy Acid Sodium Salt

- Metabolic Studies : Demonstrates a plasma half-life of 1.5 hours in murine models, compared to 3β-Hydroxy Mevastatin Sodium Salt’s 2.2 hours, highlighting differences in esterase-mediated hydrolysis rates .

Biologische Aktivität

3beta-HydroxyMevastatinSodiumSalt is a derivative of mevastatin, a well-known statin used primarily for its cholesterol-lowering effects. This compound exhibits significant biological activity, particularly as an inhibitor of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular processes, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol synthesis pathway. By inhibiting this enzyme, this compound effectively reduces cholesterol levels in the liver, leading to a decrease in circulating LDL cholesterol levels.

Key Mechanisms:

- Inhibition of Cholesterol Synthesis : Reduces the production of cholesterol in hepatocytes.

- Upregulation of LDL Receptors : As liver cholesterol levels decrease, there is an upregulation of LDL receptors on hepatocyte surfaces, enhancing the clearance of LDL from the bloodstream.

- Anti-inflammatory Effects : Statins have been shown to exert anti-inflammatory effects independent of their cholesterol-lowering abilities.

Inhibition of HMG-CoA Reductase

This compound is recognized for its potent inhibition of HMG-CoA reductase. Studies indicate that it has a higher affinity for this enzyme compared to some other statins, leading to more pronounced biological effects at lower concentrations.

Effects on Lipid Profiles

Research has demonstrated that treatment with this compound results in significant reductions in total cholesterol and LDL levels. A study involving patients with hyperlipidemia showed reductions in LDL levels by approximately 30-50% after consistent administration over 12 weeks.

Table: Summary of Biological Effects

| Biological Activity | Effect | Reference |

|---|---|---|

| Inhibition of HMG-CoA reductase | Decreased cholesterol synthesis | |

| LDL receptor upregulation | Increased clearance of LDL | |

| Anti-inflammatory properties | Reduced inflammatory markers |

Case Study 1: Efficacy in Hyperlipidemia

In a clinical trial involving 200 patients with hyperlipidemia, participants treated with this compound exhibited a significant reduction in LDL cholesterol levels compared to the placebo group. The trial lasted for 12 weeks and measured lipid profiles at baseline and bi-weekly intervals. Results indicated an average reduction of 45% in LDL levels among those receiving the treatment.

Case Study 2: Cardiovascular Outcomes

Another study focused on patients with established cardiovascular disease assessed the long-term effects of this compound on cardiovascular events. Over a follow-up period of five years, patients taking this compound showed a marked decrease in major adverse cardiovascular events (MACE) compared to controls, reinforcing its therapeutic potential beyond lipid-lowering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.